molecular formula C9H7BrN2O2 B1518719 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid CAS No. 1021859-33-5

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B1518719
CAS No.: 1021859-33-5
M. Wt: 255.07 g/mol
InChI Key: QNIIYXJKTORVOF-UHFFFAOYSA-N
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Description

“6-Bromo-2-methyl-2H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1021859-33-5 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7BrN2O2 . The InChI code for this compound is 1S/C9H7BrN2O2/c1-12-8 (9 (13)14)6-3-2-5 (10)4-7 (6)11-12/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 468.4±25.0 C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Complex Molecular Structures

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is used as a precursor in the synthesis of C3-symmetric, substituted-triazatruxene molecules, demonstrating a straightforward route to large polyaromatic molecules. These molecules are suitable as building blocks for the synthesis of functional molecules for materials, characterized using various spectroscopic methods and exhibiting potential for applications in molecular electronics due to their easily-modified side groups and gate-modulated source-drain current properties in field-effect transistor measurements (Valentine et al., 2012).

Catalytic Activity and Photoluminescence Properties

The compound has been involved in studies related to the synthesis of coordination polymers, which show central-metal exchange, improved catalytic activity, and photoluminescence properties. These studies provide insight into constructing d10 coordination polymers with potential applications in catalysis and photoluminescence, demonstrating the versatile use of indazole derivatives in materials science (Wang et al., 2016).

Antibacterial Activities

Research has also extended into the antibacterial properties of novel indazole derivatives. For instance, the synthesis and evaluation of new imidazo[2,1-b]-1,3,4-thiadiazoles, derived from indazole carboxylic acids, have shown potential antibacterial activities. These compounds were tested against various microorganisms, indicating the role of indazole derivatives in developing new antibacterial agents (Atta et al., 2011).

Antiproliferative Evaluation

Indazole derivatives, including those related to this compound, have been investigated for their antiproliferative properties. The synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids has shown significant antiproliferative activity, suggesting the potential of these compounds in developing anticancer agents (Molinari et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Properties

IUPAC Name

6-bromo-2-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIYXJKTORVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656759
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021859-33-5
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021859-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-2H-indazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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